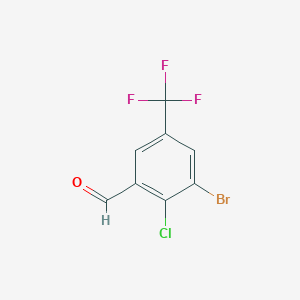

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3BrClF3O . It is a derivative of benzaldehyde, which is a type of aromatic aldehyde .

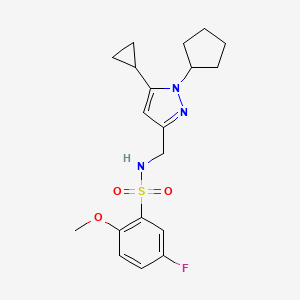

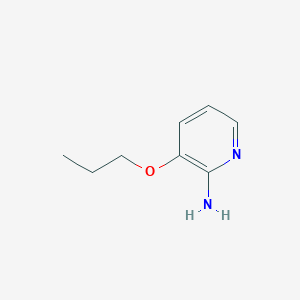

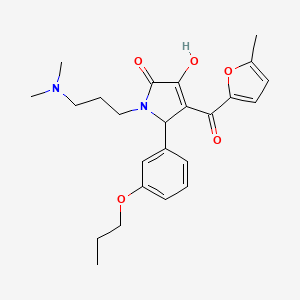

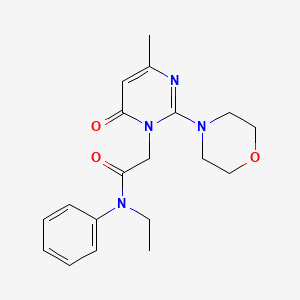

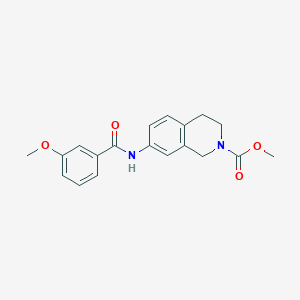

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with bromo, chloro, and trifluoromethyl groups, along with an aldehyde group . The exact 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

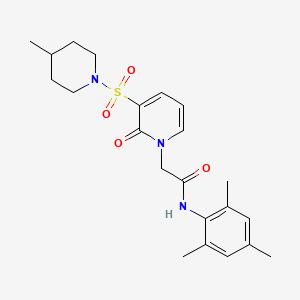

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde”, is a common feature in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs . For example, it is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde”, are widely used in the agrochemical industry . These derivatives are primarily used for protecting crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .

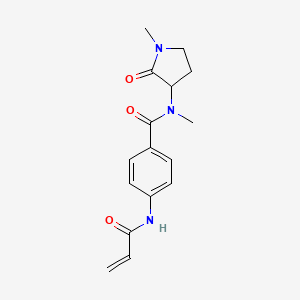

Synthesis of Aryl- and Hetarylfurocoumarins

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .

Synthesis of Et Canthinone-3-carboxylates

This compound can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Synthesis of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

“3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde” has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates .

Synthesis of Methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate

This compound can also be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via the Wittig-Horner reaction .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that this compound may cause irritation to the skin and eyes, and may affect the respiratory system .

Result of Action

It’s known that exposure to the compound can cause skin and eye irritation, and may affect the respiratory system .

Action Environment

The action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, exposure to the compound should be minimized to prevent irritation, suggesting that the compound’s action, efficacy, and stability may be affected by the environment .

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKHAZMFWDCYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)